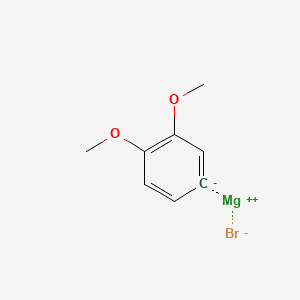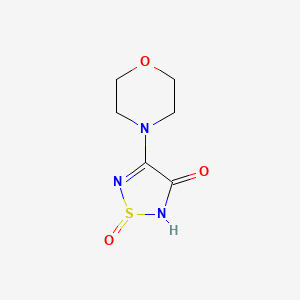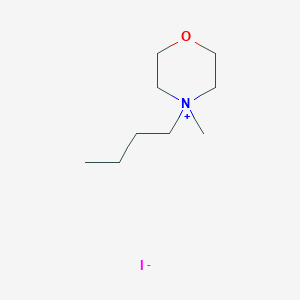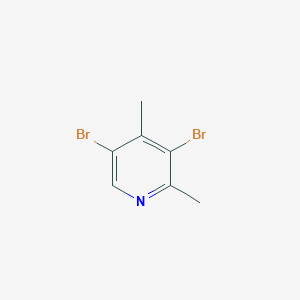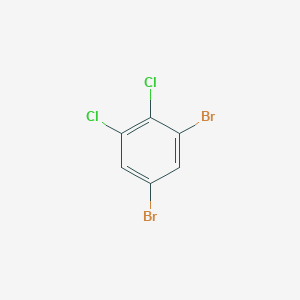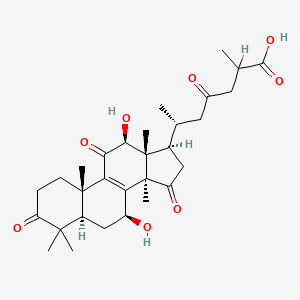![molecular formula C8H4ClNO2S B1591092 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 937640-24-9](/img/structure/B1591092.png)
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Vue d'ensemble
Description
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H4ClNO2S . It has a molecular weight of 213.64 .
Molecular Structure Analysis
The molecular structure of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid consists of a thieno[2,3-b]pyridine core with a chlorine atom at the 3-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a powder at room temperature .Applications De Recherche Scientifique
Synthesis Methods and Reactions
Research on 3-Chlorothieno[2,3-b]pyridine derivatives focuses on novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, highlighting a range of synthetic pathways. For instance, direct formation techniques and displacement reactions provide access to various amino derivatives, showcasing the chemical versatility of thieno[2,3-d]pyrimidine derivatives. These methodologies offer insights into the preparation of new compounds, including thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, through innovative synthetic routes (Santilli, Kim, & Wanser, 1971).
Catalytic Arylation Processes
The development of new catalytic arylation processes based on C-H activation, employing pyridine-containing directing groups, highlights the compound's potential in facilitating the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives. This process is pivotal in the modification of primary and secondary sp3 C-H bonds, as well as sp2 C-H bonds, demonstrating the utility of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid in advanced organic synthesis and catalysis (Zaitsev, Shabashov, & Daugulis, 2005).
Antimicrobial and DNA Interaction Studies
Investigations into the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives, including chloro-substituted variants, shed light on their biological significance. Spectroscopic characterizations, alongside DFT calculations, contribute to understanding their molecular properties and interactions. The observed antibacterial and antifungal activities against various strains, coupled with their interactions with DNA, underline the potential biomedical applications of these compounds (Tamer et al., 2018).
Antiproliferative Activity
The study of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines reveals their antiproliferative properties against the phospholipase C enzyme, with structure-activity relationship analyses indicating the critical role of functional groups in their biological activity. Such research underscores the potential of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid derivatives in developing new therapeutic agents (van Rensburg et al., 2017).
Safety And Hazards
The safety information for 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
3-chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYCHKKPKUVKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586292 | |
| Record name | 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
937640-24-9 | |
| Record name | 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




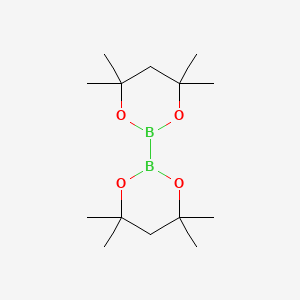

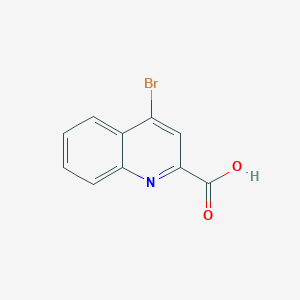
![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)

